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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

chemical isomers is a critical step in ensuring the safety, efficacy, and purity of compounds.

This guide provides a comprehensive spectroscopic comparison of 2-Methyl-5-nitrophenol
and its constitutional isomers, offering a detailed analysis of their distinguishing features using

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS).

The subtle differences in the substitution patterns on the benzene ring among the isomers of

methyl-nitrophenol lead to distinct spectroscopic fingerprints. Understanding these differences

is paramount for unambiguous identification in complex mixtures or during routine quality

control. This guide presents a compilation of experimental data to facilitate this differentiation.

Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for 2-Methyl-5-nitrophenol and its

isomers.

¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Isomer -CH₃
Aromatic
Protons

-OH Solvent

2-Methyl-5-

nitrophenol
~2.25 ~7.15-7.35 ~10.35 DMSO-d₆

2-Methyl-3-

nitrophenol[1]
~2.25 ~7.15-7.32 ~10.3 DMSO-d₆

2-Methyl-4-

nitrophenol
~2.2-2.3 ~6.8-8.1 Variable CDCl₃/DMSO-d₆

2-Methyl-6-

nitrophenol
~2.3 ~6.8-7.8 Variable CDCl₃/DMSO-d₆

3-Methyl-4-

nitrophenol
~2.5 ~6.8-8.0 Variable DMSO-d₆

4-Methyl-2-

nitrophenol
~2.3 ~6.8-7.9 Variable CDCl₃/DMSO-d₆

4-Methyl-3-

nitrophenol[2]
~2.4 ~6.7-7.6 Variable CDCl₃/DMSO-d₆

¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Isomer -CH₃
Aromatic
Carbons

C-OH C-NO₂ Solvent

2-Methyl-5-

nitrophenol
~16.0 ~115-140 ~155 ~147 DMSO-d₆

2-Methyl-3-

nitrophenol
~15.0 ~115-140 ~155 ~150 DMSO-d₆

2-Methyl-4-

nitrophenol
~20.0 ~115-140 ~153 ~141 DMSO-d₆

2-Methyl-6-

nitrophenol[3]
~16.0 ~120-140 ~150 ~150 Not Specified

3-Methyl-4-

nitrophenol
~20.0 ~115-140 ~155 ~140 DMSO-d₆

4-Methyl-2-

nitrophenol
~20.0 ~115-140 ~154 ~135 DMSO-d₆

4-Methyl-3-

nitrophenol
~19.0 ~120-140 ~155 ~148 Not Specified

IR Spectroscopy Data (Key Vibrational Frequencies in
cm⁻¹)
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Isomer O-H Stretch
C-H
(Aromatic)

C=C
(Aromatic)

NO₂
Symmetric
Stretch

NO₂
Asymmetric
Stretch

2-Methyl-5-

nitrophenol
~3200-3600 ~3000-3100 ~1400-1600 ~1350 ~1530

2-Methyl-3-

nitrophenol
~3200-3600 ~3000-3100 ~1400-1600 ~1350 ~1530

2-Methyl-4-

nitrophenol[4]

[5]

~3200-3600 ~3000-3100 ~1400-1600 ~1340 ~1520

2-Methyl-6-

nitrophenol
~3200-3600 ~3000-3100 ~1400-1600 ~1350 ~1530

3-Methyl-4-

nitrophenol[6]
~3200-3600 ~3000-3100 ~1400-1600 ~1340 ~1520

4-Methyl-2-

nitrophenol[7]
~3200-3600 ~3000-3100 ~1400-1600 ~1340 ~1530

4-Methyl-3-

nitrophenol[8]
~3200-3600 ~3000-3100 ~1400-1600 ~1350 ~1530

UV-Vis Spectroscopy Data (λmax in nm)
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Isomer
λmax
(Acidic/Neutral)

λmax (Alkaline) Solvent

2-Methyl-5-nitrophenol ~275, ~350 ~415 Ethanol/Water

2-Methyl-4-

nitrophenol[9]
~317 ~400 Ethanol/Water

3-Methyl-4-

nitrophenol[10]
~317 ~400 Ethanol/Water

4-Methyl-2-

nitrophenol[11]
~275, ~350 ~415 Ethanol/Water

4-Methyl-3-

nitrophenol[4]
~275, ~330 ~390 Ethanol/Water

Mass Spectrometry Data (m/z)
All isomers of methyl-nitrophenol have a nominal molecular weight of 153 g/mol . The

fragmentation patterns in electron ionization (EI) mass spectrometry can provide clues to the

substitution pattern.

Isomer Molecular Ion (M⁺) Key Fragment Ions

2-Methyl-5-nitrophenol 153
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 95, 77

2-Methyl-4-nitrophenol[9] 153
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 95, 77

3-Methyl-4-nitrophenol[10] 153
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 95, 77

4-Methyl-2-nitrophenol[12] 153
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 95, 77

4-Methyl-3-nitrophenol[3] 153
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 95, 77
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified methyl-nitrophenol isomer in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean

NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16

or 32) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired with a 45-

degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g.,

1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid methyl-nitrophenol isomer with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr

pellet.
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Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone,

dichloromethane).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the sample.

Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

Data Acquisition: Typically, the spectrum is recorded in the mid-infrared range (4000-400

cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the

empty sample compartment (or a pure KBr pellet) should be recorded and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the methyl-nitrophenol isomer in a suitable

UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be

adjusted to yield an absorbance in the range of 0.2-1.0 AU at the wavelength of maximum

absorbance (λmax). For studying the effect of pH, prepare separate solutions in acidic (e.g.,

0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[2]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-500 nm. Use the pure solvent as a reference in the reference cuvette.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the

corresponding molar absorptivity (ε) if the concentration is known accurately.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe (for solids) or after separation by gas chromatography
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(GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic comparison and

identification of chemical isomers.
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Spectroscopic Comparison Workflow for Isomer Identification

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing
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Caption: A logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of 2-
Methyl-5-nitrophenol and its isomers. By systematically applying these techniques and
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carefully analyzing the resulting data, researchers can confidently identify these compounds,

ensuring the integrity and reliability of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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